molecular formula C24H25ClN2O3 B7751457 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7751457
M. Wt: 424.9 g/mol
InChI Key: GIKICPVTSHQTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common approach is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium . This reaction is catalyzed by pseudoephedrine as a chiral catalyst, resulting in high yields of optically pure amino keto ethers.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-[[bis(prop-2-enyl)amino]methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-5-12-27(13-6-2)14-17-20(28)10-11-21-23(17)22(16(4)30-21)24(29)26-19-9-7-8-18(25)15(19)3/h5-11,28H,1-2,12-14H2,3-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKICPVTSHQTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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